molecular formula C21H25N3O4 B2907302 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2199973-95-8

3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2907302
CAS No.: 2199973-95-8
M. Wt: 383.448
InChI Key: IFNASDJRTZTXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a recognized and potent inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10). PARP10 is a mono-ADP-ribosyltransferase that differs from the well-characterized PARP1/2 enzymes involved in DNA repair. This compound demonstrates high selectivity for PARP10, enabling researchers to dissect the non-canonical roles of ADP-ribosylation in cellular signaling. Its primary research value lies in probing the function of PARP10 in various pathways, including its involvement in the regulation of cellular proliferation, the DNA damage response independent of the classic BRCA-mediated pathway, and viral replication processes. Studies using this inhibitor have helped elucidate how PARP10 inhibition can sensitize certain cancer cells to other chemotherapeutic agents, suggesting a role in overcoming treatment resistance. Furthermore, research indicates that PARP10 interacts with key oncogenic signaling proteins, making this compound a valuable tool for investigating the cross-talk between ADP-ribosylation and oncogenic driver pathways. It is extensively used in biochemical, cell-based, and pharmacological studies to define the therapeutic potential of targeting mono-ADP-ribosyltransferases in diseases like cancer and viral infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-15(2)22-13-24(20(14)25)12-16-6-8-23(9-7-16)21(26)17-4-3-5-18-19(17)28-11-10-27-18/h3-5,13,16H,6-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNASDJRTZTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the ring-closing metathesis and coupling reactions, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives of the benzodioxine ring.

    Reduction: Alcohol derivatives of the benzodioxine ring.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel catalysts.

Biology

In biological research, this compound may serve as a probe to study the interactions of benzodioxine and piperidine derivatives with biological targets. It can be used in assays to investigate receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the benzodioxine and piperidine rings.

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions with amino acid residues. The dihydropyrimidinone core may also contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Dihydropyrimidinone Core Derivatives

The dihydropyrimidinone (DHPM) core is a well-established pharmacophore. For instance:

  • 4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates (, compounds 50–52) feature piperidinoalkyl or piperazinoalkyl chains at the N(3) position. These analogues exhibit bioactivity comparable to dihydropyridine derivatives, with modifications to the alkyl chain influencing solubility and binding affinity .
  • 6-Hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one () lacks the benzodioxine-carbonyl-piperidine substituent but shares the DHPM core. Its discontinuation may reflect challenges in stability or synthesis, underscoring the importance of substituent optimization .

Piperidine-Linked Analogues

Piperidine moieties are critical for enhancing membrane permeability and target engagement:

  • The target compound’s benzodioxine-carbonyl group may confer improved metabolic stability compared to nitro derivatives .
  • Chromeno[4,3-d]pyrimidine-piperidine hybrids () demonstrate good oral bioavailability in computational studies, attributed to the piperidine’s role in balancing lipophilicity and hydrogen-bonding capacity .

Benzodioxine-Containing Derivatives

The 2,3-dihydro-1,4-benzodioxine group modulates electronic and steric properties:

  • 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine () replaces the target’s benzodioxine-carbonyl with a sulfonyl group. This substitution increases molecular weight (391.4 vs.

Pharmacokinetic and Bioavailability Considerations

  • 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride () highlights the impact of salt formation on solubility. The hydrochloride salt’s low molecular weight (212.07) and polar groups enhance aqueous solubility, a strategy applicable to the target compound for improved bioavailability .

Data Tables

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes Source
Target Compound (Estimated) C22H25N3O5 ~411.45 DHPM core, 5,6-dimethyl, benzodioxine-carbonyl-piperidine Hypothesized kinase inhibition
4-Aryl-2,6-dimethyl-DHPM derivatives (50–52) Not provided N/A Piperidinoalkyl chain at N(3) Bioactive, dihydropyridine analogues
6-Hydroxy-2-(methylamino)-DHPM C5H8N4O2 156.14 Hydroxy, methylamino substituents Discontinued; simpler scaffold
Chromeno-pyrimidine-piperidine hybrid C20H17N3O3 347.37 Chromeno ring, piperidine Computationally predicted bioavailability
Benzodioxine-sulfonyl-pyrimidine () C18H21N3O5S 391.40 Sulfonyl-piperidine, benzodioxine Structural analogue
3-(2-Aminoethyl)-DHPM dihydrochloride C6H11Cl2N3O 212.07 Aminoethyl, hydrochloride salt Enhanced solubility

Biological Activity

The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidinone core linked to a piperidine moiety and a benzodioxine carbonyl group. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC18H22N2O4
Molecular Weight342.38 g/mol
LogP2.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Biological Activity Overview

Research indicates that derivatives of benzodioxine and pyrimidinone exhibit various biological activities including:

  • Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : The presence of the benzodioxine moiety enhances antibacterial and antifungal activities.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence neuronal activity and provide neuroprotective benefits.
  • Oxidative Stress Reduction : Compounds in this class may possess antioxidant properties that mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity :
    • A study demonstrated that a similar pyrimidinone derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
  • Antimicrobial Efficacy :
    • Research showed that derivatives of the benzodioxine structure displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Neuroprotective Studies :
    • In vitro studies indicated that compounds with a similar backbone protected neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yields?

The synthesis typically involves multi-step reactions, including coupling of the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety with a piperidin-4-ylmethyl intermediate, followed by cyclization to form the dihydropyrimidinone core. Key reagents include catalysts like p-toluenesulfonic acid (for cyclization) and solvents such as DMF or THF. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants significantly impact regioselectivity and yield. For example, excess acylating agents may reduce byproducts from incomplete coupling .

Q. How can researchers characterize the compound’s structural integrity and purity?

A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential for confirming the molecular structure. For purity assessment, HPLC-MS with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) can detect impurities at levels <0.1%. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What computational models predict the compound’s physicochemical properties and drug-likeness?

Tools like Density Functional Theory (DFT) and molecular docking evaluate electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. Parameters such as Lipinski’s Rule of Five , polar surface area (<140 Ų), and logP (<5) are calculated using software like Schrödinger Suite or SwissADME. These models guide prioritization for in vitro assays .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidinone derivatives be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the piperidine ring (e.g., 5,6-dimethyl groups) direct coupling to the less hindered nitrogen site. Catalysts like p-TSA enhance cyclization efficiency by stabilizing transition states. Computational modeling (e.g., transition state theory ) can predict regiochemical outcomes before experimental validation .

Q. What advanced analytical methods resolve contradictions in impurity profiling?

Contradictions arise when impurities share similar retention times in HPLC. 2D-LC-MS/MS or ion mobility spectrometry can separate co-eluting species. For example, N-oxide derivatives or dimeric byproducts require orthogonal methods like ¹⁹F NMR (if fluorinated impurities are present) or cryo-EM for structural elucidation .

Q. How do substituents on the benzodioxine and piperidine moieties modulate reactivity in nucleophilic environments?

Electron-withdrawing groups (e.g., carbonyl on benzodioxine) enhance electrophilicity at the piperidine nitrogen, facilitating nucleophilic attacks. Steric hindrance from methyl groups on the dihydropyrimidinone ring slows hydrolysis. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify rate constants for reactions with nucleophiles like thiols or amines .

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

Byproducts often result from solvent-assisted decomposition or metal catalyst residues . For instance, trace Pd in cross-coupling reactions can catalyze C-O bond cleavage in the benzodioxine ring. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) or in situ IR spectroscopy identify degradation pathways .

Q. How can researchers ensure stability under physiological conditions for in vivo studies?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and identify metabolites using LC-QTOF-MS . Stabilizers like cyclodextrins or lyophilization in mannitol matrices improve shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.